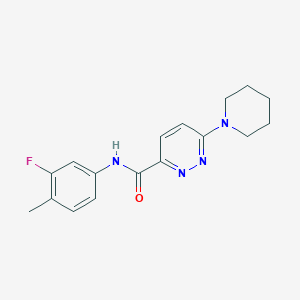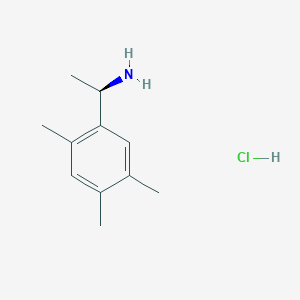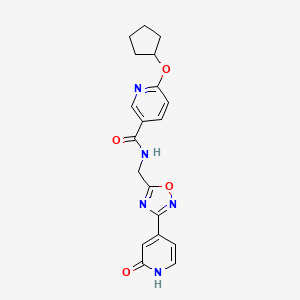
N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide, commonly known as MMS, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes. The compound has been extensively studied for its potential applications in the treatment of several diseases, including glaucoma, epilepsy, and cancer.
Mechanism of Action
MMS inhibits N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes by binding to the active site of the enzyme and blocking the access of the substrate to the catalytic site. This leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This effect has been exploited to study the role of this compound enzymes in diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
MMS has been shown to have a significant impact on various physiological processes, including acid-base balance, respiration, and metabolism. The compound has been shown to inhibit the production of bicarbonate ions, leading to a decrease in the pH of the body fluids. This effect has been exploited to study the role of this compound enzymes in diseases such as glaucoma, epilepsy, and cancer.
Advantages and Limitations for Lab Experiments
MMS has several advantages as a tool for scientific research. It is a potent inhibitor of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes and can be used to investigate the role of these enzymes in various physiological processes. The compound is also relatively easy to synthesize and can be obtained in high purity and yield. However, MMS has some limitations as a research tool. It is highly reactive and can react with other compounds in the body, leading to the formation of unwanted byproducts. Additionally, the compound can be toxic at high concentrations, and caution should be taken when handling and using it in experiments.
Future Directions
MMS has several potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer. Future research could focus on developing new derivatives of MMS that have improved selectivity and efficacy in inhibiting N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes. Additionally, the compound could be used in combination with other drugs to enhance their efficacy in treating diseases. Finally, future research could investigate the potential of MMS as a diagnostic tool for diseases that involve this compound enzymes, such as glaucoma and epilepsy.
Conclusion:
In conclusion, this compound, or MMS, is a potent inhibitor of this compound enzymes that has been widely used in scientific research. The compound has several potential applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer. Future research could focus on developing new derivatives of MMS that have improved selectivity and efficacy in inhibiting this compound enzymes, as well as investigating the potential of MMS as a diagnostic tool for diseases that involve this compound enzymes.
Synthesis Methods
The synthesis of MMS involves the reaction between 5-methyl-3-isoxazolecarboxylic acid and morpholine-4-sulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out under anhydrous conditions and can yield MMS in high purity and yield.
Scientific Research Applications
MMS has been widely used in scientific research as a tool to investigate the role of N-(5-methyl-3-isoxazolyl)-4-morpholinesulfonamide enzymes in various physiological processes. The compound has been shown to inhibit this compound enzymes in a dose-dependent manner, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body. This effect has been exploited to study the role of this compound enzymes in diseases such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-7-6-8(9-15-7)10-16(12,13)11-2-4-14-5-3-11/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXVCZBDIHOQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-bromo-5-methoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2856130.png)



![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-(4-methylphenyl)sulfanylpropanamide](/img/structure/B2856137.png)
![7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856138.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2856139.png)


![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-morpholinecarboxylate](/img/structure/B2856146.png)
![{2-[(3-Cyclohexen-1-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B2856147.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2856149.png)